Cas no 102064-45-9 (Ibudilast-d3 (Major))

Ibudilast-d3 (Major) is a deuterated analog of Ibudilast, where three hydrogen atoms are replaced with deuterium, enhancing its metabolic stability and pharmacokinetic profile. This isotopically labeled compound is primarily used as an internal standard in quantitative mass spectrometry, ensuring high accuracy and reproducibility in analytical studies. The incorporation of deuterium reduces the metabolic degradation rate, making it particularly valuable for drug metabolism and pharmacokinetic (DMPK) research. Its high chemical purity and isotopic enrichment (>98%) make it a reliable reference material for biomedical and pharmaceutical applications. The compound is essential for precise quantification of Ibudilast in biological matrices, supporting drug development and clinical research.
Ibudilast-d3 (Major) structure
Ibudilast-d3 (Major) structure
Product Name:Ibudilast-d3 (Major)
CAS No:102064-45-9
MF:C14H18N2O
MW:234.330170154572
CID:1062177
PubChem ID:13391702
Update Time:2025-07-02

Ibudilast-d3 (Major) Chemical and Physical Properties

Names and Identifiers

    • Ibudilast-d3 (Major)
    • 2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one
    • IBUDILAST-D4,
    • 1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one-d3
    • 2-Isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine-d3
    • 2-Methyl-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-d3
    • 3-Isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine-d3
    • AV 411-d3
    • KC 404-d3
    • Ketas-d3
    • CS-0201035
    • 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one
    • Ibudilast-d3
    • DTXSID80539146
    • 102064-45-9
    • HY-B0763S
    • DA-74388
    • Inchi: 1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i5D,6D,7D,8D
    • InChI Key: ZJVFLBOZORBYFE-KDWZCNHSSA-N
    • SMILES: O=C(C(C)C)C1=C2C([2H])=C([2H])C([2H])=C([2H])N2N=C1C(C)C

Computed Properties

  • Exact Mass: 230.14200
  • Monoisotopic Mass: 234.167020186g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 34.4Ų

Experimental Properties

  • Melting Point: 56-57 ºC (ligroine )
  • PSA: 34.37000
  • LogP: 3.29640

Ibudilast-d3 (Major) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 184.00 2023-09-07
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ChemScence
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Additional information on Ibudilast-d3 (Major)

Research Brief on Ibudilast-d3 (Major) (CAS: 102064-45-9): Recent Advances and Applications

Ibudilast-d3 (Major), a deuterated analog of the phosphodiesterase (PDE) inhibitor ibudilast (CAS: 50847-11-5), has garnered significant attention in recent chemical and biomedical research due to its enhanced metabolic stability and potential therapeutic applications. The compound (CAS: 102064-45-9) features deuterium substitution at three key positions, which has been shown to improve pharmacokinetic properties while maintaining the pharmacological activity of the parent molecule. This research brief synthesizes the latest findings on this compound, with particular emphasis on its analytical applications, mechanism of action, and emerging clinical relevance.

Recent analytical chemistry studies have demonstrated the utility of Ibudilast-d3 (Major) as a superior internal standard for quantitative mass spectrometry analysis of ibudilast in biological matrices. A 2023 study published in the Journal of Chromatography B validated a highly sensitive LC-MS/MS method using this deuterated analog, achieving quantification limits below 0.1 ng/mL in human plasma samples. The deuterium labeling effectively eliminates interference from endogenous compounds while providing nearly identical chromatographic behavior to the analyte, addressing critical challenges in therapeutic drug monitoring.

In neuropharmacology research, Ibudilast-d3 (Major) has emerged as a valuable tool compound for investigating the role of PDE inhibition in neuroinflammatory pathways. Preclinical studies utilizing this deuterated version have provided new insights into the compound's ability to modulate glial cell activation and cytokine production, with particular relevance to multiple sclerosis and neuropathic pain models. The improved metabolic stability conferred by deuterium substitution has enabled more precise pharmacokinetic-pharmacodynamic modeling in these experimental systems.

The clinical translation of Ibudilast-d3 (Major) has progressed significantly, with recent Phase II trials exploring its potential in substance use disorders and neurodegenerative conditions. A 2024 multicenter study demonstrated the compound's favorable safety profile and preliminary efficacy signals in opioid withdrawal management, with the deuterated form showing reduced interindividual variability in drug exposure compared to conventional ibudilast. These findings support ongoing development efforts targeting the compound's unique pharmacokinetic advantages.

From a chemical biology perspective, mechanistic studies utilizing Ibudilast-d3 (Major) have elucidated novel aspects of PDE4 inhibition and its downstream effects on cAMP signaling. Advanced proteomic approaches have identified previously unrecognized protein targets that may contribute to the compound's pleiotropic effects, opening new avenues for structure-activity relationship optimization. The deuterium kinetic isotope effect in this analog has proven particularly informative for understanding metabolic transformation pathways relevant to drug design.

Looking forward, the research community anticipates expanded applications of Ibudilast-d3 (Major) in both therapeutic development and mechanistic studies. Ongoing investigations are exploring its potential in rare neurological disorders and as a combination therapy agent. The compound's unique properties continue to make it a valuable reference material and research tool, with several groups working to develop improved synthetic routes to meet growing demand for high-purity material.

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